Methyl 3-bromo-5-cyanobenzoate
Overview
Description
Methyl 3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a cyano group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-cyanobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-cyanobenzoate. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 3-position .
Another method involves the reaction of methyl 3-bromo-5-carbamoyl-benzoate with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction mixture is heated at 100°C overnight, followed by the removal of POCl3 under reduced pressure. The aqueous layer is then extracted with ethyl acetate (EtOAc) to obtain the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. These methods may include continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Methyl 3-bromo-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyanobenzoate involves its interaction with various biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can affect the metabolic pathways of various drugs and other compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-cyanobenzoate
- Methyl 4-bromo-5-cyanobenzoate
- Methyl 3-bromo-4-cyanobenzoate
Uniqueness
Methyl 3-bromo-5-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
methyl 3-bromo-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTVDNUUQKALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620513 | |
Record name | Methyl 3-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453566-15-9 | |
Record name | Methyl 3-bromo-5-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.